Cas no 1094905-92-6 (6-methoxy-2-(propan-2-yloxy)pyridin-3-amine)

6-methoxy-2-(propan-2-yloxy)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-methoxy-2-(1-methylethoxy)-3-Pyridinamine
- 3-Pyridinamine, 6-methoxy-2-(1-methylethoxy)-
- 6-Methoxy-2-propan-2-yloxypyridin-3-amine
- 6-methoxy-2-(propan-2-yloxy)pyridin-3-amine
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- インチ: 1S/C9H14N2O2/c1-6(2)13-9-7(10)4-5-8(11-9)12-3/h4-6H,10H2,1-3H3
- InChIKey: YLJKDCXKHGGGLZ-UHFFFAOYSA-N
- ほほえんだ: O(C1C(=CC=C(N=1)OC)N)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 153
- トポロジー分子極性表面積: 57.4
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295213-0.25g |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 0.25g |
$683.0 | 2023-06-06 | ||
Enamine | EN300-1295213-1.0g |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 1g |
$743.0 | 2023-06-06 | ||
Enamine | EN300-1295213-500mg |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1295213-2500mg |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1295213-50mg |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 50mg |
$528.0 | 2023-09-30 | ||
Enamine | EN300-1295213-100mg |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 100mg |
$553.0 | 2023-09-30 | ||
Enamine | EN300-1295213-1000mg |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1295213-5.0g |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 5g |
$2152.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1952195-1g |
2-Isopropoxy-6-methoxypyridin-3-amine |
1094905-92-6 | 95% | 1g |
¥8860.00 | 2024-08-09 | |
Enamine | EN300-1295213-0.1g |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine |
1094905-92-6 | 0.1g |
$653.0 | 2023-06-06 |
6-methoxy-2-(propan-2-yloxy)pyridin-3-amine 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
6-methoxy-2-(propan-2-yloxy)pyridin-3-amineに関する追加情報
6-Methoxy-2-(Propan-2-Yloxy)Pyridin-3-Amine: A Comprehensive Overview
The compound with CAS No. 1094905-92-6, known as 6-methoxy-2-(propan-2-yloxy)pyridin-3-amine, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug design. The pyridine ring serves as the central framework, with substituents at positions 2, 3, and 6 that confer unique chemical and physical properties to the molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 6-methoxy-2-(propan-2-yloxy)pyridin-3-amine through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the controlled introduction of substituents onto the pyridine ring. This method has been optimized to achieve high yields and excellent regioselectivity, making it a cornerstone in the production of this compound. Additionally, researchers have explored the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining product quality.
The methoxy group at position 6 and the propan-2-yloxy group at position 2 play pivotal roles in modulating the electronic and steric properties of the molecule. These substituents not only influence the compound's solubility but also its ability to interact with biological targets. For instance, studies have shown that the methoxy group enhances the molecule's lipophilicity, which is a critical factor in drug absorption and bioavailability. On the other hand, the propan-2-yloxy group introduces steric hindrance, which can be exploited to fine-tune binding affinities in receptor-mediated interactions.
One of the most exciting developments involving 6-methoxy-2-(propan-2-yloxy)pyridin-3-amine is its application in medicinal chemistry as a lead compound for anti-inflammatory and anti-cancer drug development. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to induce apoptosis in cancer cells has been attributed to its interaction with mitochondrial pathways, making it a promising candidate for oncology research.
In addition to its pharmacological applications, 6-methoxy-2-(propan-2-yloxy)pyridin-3-amine has also found utility in materials science. Researchers have investigated its potential as a precursor for advanced materials such as coordination polymers and metal organic frameworks (MOFs). The nitrogen atoms on the pyridine ring serve as coordinating sites, enabling the formation of robust networks with applications in gas storage and catalysis.
Recent breakthroughs in computational chemistry have further elucidated the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its reactivity towards electrophilic and nucleophilic species. These studies have also highlighted the importance of steric effects in determining reaction pathways, offering valuable guidance for future synthetic endeavors.
Despite its numerous advantages, challenges remain in fully harnessing the potential of 6-methoxy-2-(propan-2-yloxy)pyridin-3-amine. One area requiring further investigation is its stability under physiological conditions. While initial studies suggest that it exhibits satisfactory stability, long-term studies are needed to confirm its suitability for chronic therapeutic applications.
In conclusion, 6-methoxy-2-(propan-2-yloxy)pyridin-3-amino represents a versatile platform for exploring novel chemical entities with diverse applications. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in both academic research and industrial development. As research continues to unfold, this compound is poised to make significant contributions to fields ranging from drug discovery to materials science.
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